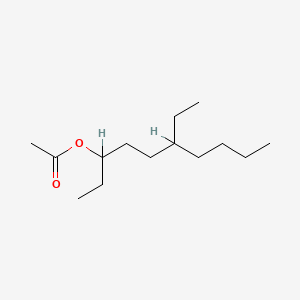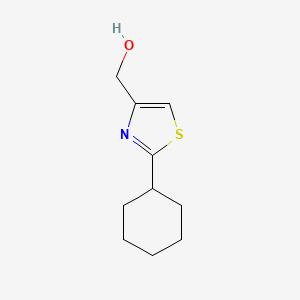
2-cyclohexyl-4-Thiazolemethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexyl-4-Thiazolemethanol is a heterocyclic compound featuring a thiazole ring substituted with a cyclohexyl group and a hydroxymethyl group. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of the cyclohexyl group enhances the compound’s lipophilicity, potentially increasing its interaction with biological membranes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexyl-4-Thiazolemethanol typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclohexylamine with α-haloketones, followed by cyclization with thiourea to form the thiazole ring . The reaction conditions often require refluxing in ethanol or another suitable solvent.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Cyclohexyl-4-Thiazolemethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) can be used under acidic conditions.
Major Products:
Oxidation: 2-Cyclohexyl-4-thiazolecarboxylic acid.
Reduction: 2-Cyclohexyl-4-dihydrothiazolemethanol.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-Cyclohexyl-4-Thiazolemethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and antitumor properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical reactions.
Mécanisme D'action
The mechanism of action of 2-Cyclohexyl-4-Thiazolemethanol involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity. The cyclohexyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy . The hydroxymethyl group can form hydrogen bonds with biological molecules, further stabilizing the compound’s interaction with its targets.
Comparaison Avec Des Composés Similaires
2-Phenyl-4-Thiazolemethanol: Similar structure but with a phenyl group instead of a cyclohexyl group.
2-Cyclohexyl-4-Thiazolecarboxylic Acid: Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.
Uniqueness: 2-Cyclohexyl-4-Thiazolemethanol is unique due to its combination of a cyclohexyl group and a hydroxymethyl group on the thiazole ring. This combination enhances its lipophilicity and potential biological activity compared to other thiazole derivatives .
Propriétés
Numéro CAS |
1448866-08-7 |
|---|---|
Formule moléculaire |
C10H15NOS |
Poids moléculaire |
197.30 g/mol |
Nom IUPAC |
(2-cyclohexyl-1,3-thiazol-4-yl)methanol |
InChI |
InChI=1S/C10H15NOS/c12-6-9-7-13-10(11-9)8-4-2-1-3-5-8/h7-8,12H,1-6H2 |
Clé InChI |
JXIPNUGIGXCVDS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2=NC(=CS2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


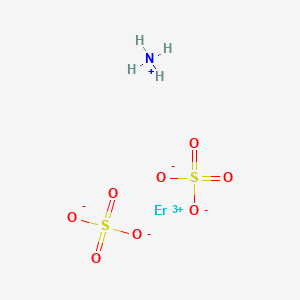
![(2,5-Dioxopyrrolidin-1-yl) 4-[(3-chloro-4-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12642276.png)
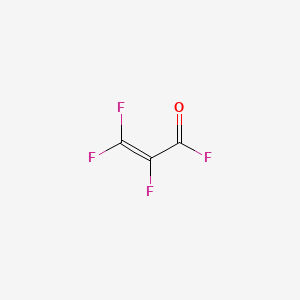

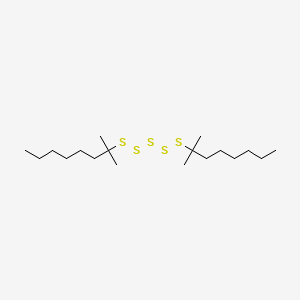
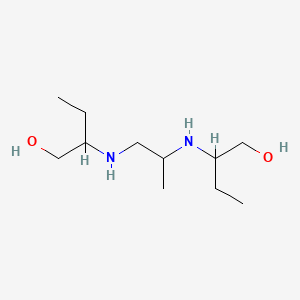
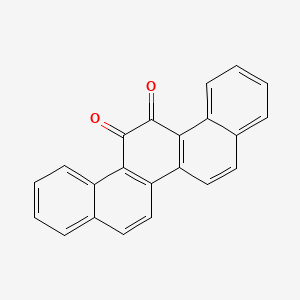


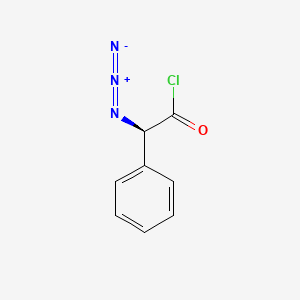
![2-Amino-5-{[(5-fluoropyridin-2-yl)amino]methyl}phenol](/img/structure/B12642342.png)
